molecular formula C10H14ClF2NS B2778111 1-(2,4-difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride CAS No. 2241130-75-4

1-(2,4-difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride

Cat. No.: B2778111
CAS No.: 2241130-75-4
M. Wt: 253.74
InChI Key: DUZLJCOUJRZVQD-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride is a synthetic compound with a unique chemical structure that includes a difluorophenyl group and a methylsulfanyl group

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride typically involves multiple steps. One common synthetic route includes the alkylation of 1H-1,2,4-triazole at the N1-position using 2,4-difluoro-α-chloroacetophenone in the presence of potassium carbonate in refluxing toluene. This reaction yields an intermediate compound, which is then treated with trimethylsulfoxonium iodide in aqueous NaOH and toluene to produce the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2,4-difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), bases like potassium carbonate (K2CO3), and oxidizing agents like MnO2. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s difluorophenyl group and methylsulfanyl group contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(2,4-difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-methylsulfanylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NS.ClH/c1-14-6-9(13)4-7-2-3-8(11)5-10(7)12;/h2-3,5,9H,4,6,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZLJCOUJRZVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(CC1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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